Pumiloside

Description

This compound is a natural product found in Camptotheca acuminata, Nothapodytes nimmoniana, and other organisms with data available.

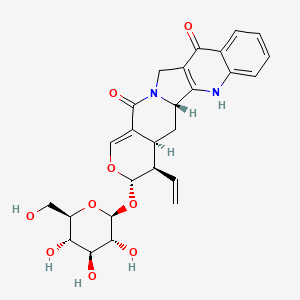

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBQUXGRYBRTP-FWMZWJSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318337 | |

| Record name | Pumiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126722-26-7 | |

| Record name | Pumiloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126722-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pumiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Pumiloside: A Technical Guide to its Discovery and Isolation from Nauclea officinalis

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of pumiloside, a quinoline alkaloid, from the medicinal plant Nauclea officinalis. This document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this promising bioactive compound.

Introduction

Nauclea officinalis (commonly known as "Dan Mu") is a traditional medicinal herb with a history of use in treating inflammatory and infectious diseases.[1] Phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich alkaloid content. Among these, this compound has emerged as a significant constituent, noted for its potential anti-inflammatory and other pharmacological activities. This guide serves as a comprehensive resource, consolidating the scientific knowledge on the isolation and discovery of this compound.

Extraction and Isolation of this compound

The isolation of this compound from Nauclea officinalis is a multi-step process involving extraction followed by chromatographic purification. The general workflow is depicted below.

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

2.1.1. Plant Material and Extraction Dried and powdered stems of Nauclea officinalis are subjected to extraction.[2] A common method involves reflux extraction with 95% ethanol or extraction with water.[2]

2.1.2. Chromatographic Purification The concentrated extract is first subjected to column chromatography using a D101 macroporous resin. The column is typically eluted with a gradient of ethanol in water to separate the crude alkaloid fraction.

The resulting alkaloid-rich fraction is then further purified using silica gel column chromatography. A gradient of chloroform-methanol is commonly employed as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.

Final purification to obtain high-purity this compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The structure of this compound is confirmed by analyzing its 1H and 13C NMR spectra. While the full spectral data from a specific isolation is detailed in a doctoral thesis, the characteristic shifts are consistent with the established structure of this compound.[3]

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, a vinyl group, and a glucose moiety are observed. |

| ¹³C-NMR | Resonances for the quinoline core, the vinyl group, and the carbons of the glucose unit are present. |

| Mass Spec. | The molecular ion peak corresponds to the molecular formula of this compound (C₂₆H₂₈N₂O₉). |

Quantitative Analysis

For the quantitative determination of this compound in Nauclea officinalis extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a validated method. This technique offers high sensitivity and selectivity.

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Precision (RSD) | < 2.0% |

| Recovery | 98.7% - 101.1% |

| Data sourced from studies on simultaneous alkaloid determination in N. officinalis. |

Biological Activity and Potential Signaling Pathways

Extracts of Nauclea officinalis and its constituent alkaloids have demonstrated a range of biological activities, most notably anti-inflammatory effects. While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known mechanisms of similar alkaloids suggest potential involvement of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes. Many natural alkaloids exert their anti-inflammatory effects by inhibiting this pathway.

References

Unveiling Pumiloside: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside, a quinoline alkaloid glycoside, has garnered significant interest within the scientific community for its diverse biological activities, including its role as an acetylcholinesterase inhibitor and its potential as an antiviral agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Core Chemical Properties

This compound presents as a yellow powder and is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈N₂O₉ | |

| Molecular Weight | 512.5 g/mol | |

| CAS Number | 126722-26-7 | |

| Appearance | Yellow powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | |

| Purity | >98% (as determined by HPLC) |

Experimental Protocols

Isolation and Purification of this compound from Nauclea officinalis

While specific, detailed protocols for the isolation of this compound can vary between laboratories, a general methodology can be outlined based on common practices for the extraction of alkaloids from plant materials. The following is a representative workflow:

Unveiling the Architecture of Pumiloside: A Technical Guide to its Structure Elucidation and Stereochemistry

For Immediate Release

[City, State] – November 10, 2025 – Pumiloside, a key iridoid-indole alkaloid and a plausible biosynthetic precursor to the potent anti-cancer agent camptothecin, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of this compound, intended for researchers, scientists, and professionals in drug development. The intricate molecular architecture of this compound was pieced together through a combination of spectroscopic techniques and chemical reasoning, revealing a complex pentacyclic framework linked to a glucose moiety.

Introduction

This compound (C₂₆H₂₈N₂O₉) was first isolated from Ophiorrhiza pumila, a plant species known to produce camptothecin and its derivatives. Its co-occurrence with deoxythis compound and camptothecin suggested its role as an intermediate in the biosynthetic pathway of this important class of alkaloids. The elucidation of its structure was a critical step in understanding the intricate biosynthetic machinery leading to the formation of camptothecin.

Planar Structure Determination

The determination of the planar structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₆H₂₈N₂O₉. Fragmentation patterns observed in the mass spectrum provided initial clues about the different structural components of the molecule, including the presence of a sugar unit and the alkaloidal aglycone.

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the connectivity of the atoms within the this compound molecule.

-

¹H NMR: The proton NMR spectrum revealed the number of different proton environments, their multiplicities (splitting patterns), and their relative integrations. Key signals corresponding to aromatic protons, olefinic protons, aliphatic protons, and the anomeric proton of the sugar moiety were identified.

-

¹³C NMR: The carbon-13 NMR spectrum indicated the total number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic, olefinic, aliphatic, and glycosidic carbons).

-

COSY (Correlation Spectroscopy): This experiment established the connectivity between adjacent protons, allowing for the tracing of proton-proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC was crucial for connecting the different spin systems identified through COSY. It revealed long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms and functional groups. For instance, HMBC correlations from the anomeric proton of the glucose unit to a specific carbon in the aglycone established the point of glycosylation.

The culmination of these NMR and MS data allowed for the unambiguous determination of the planar structure of this compound, revealing a pentacyclic aglycone linked to a glucose molecule.

Stereochemical Elucidation

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product characterization, as different stereoisomers can exhibit vastly different biological activities. The absolute stereochemistry of this compound is defined by its IUPAC name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione . This nomenclature precisely describes the configuration at each chiral center.

The elucidation of this complex stereochemistry was achieved through a combination of advanced NMR techniques and chemical principles.

Relative Stereochemistry:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. The observation of NOE correlations between specific protons indicated that they were close to each other in space, which helped to define the relative stereochemistry of the chiral centers within the aglycone.

-

Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, obtained from the ¹H NMR spectrum, provided valuable information about the dihedral angles between them, which in turn helped to deduce the relative stereochemistry of substituents on the ring systems.

Absolute Stereochemistry:

-

Glycosidic Linkage: The stereochemistry of the glycosidic bond was determined to be β based on the coupling constant of the anomeric proton.

-

Sugar Moiety: The absolute configuration of the sugar unit was determined to be D-glucose through chemical degradation (acid hydrolysis) followed by chromatographic and spectroscopic comparison with an authentic sample of D-glucose.

-

Aglycone: The absolute configuration of the aglycone was likely established by comparison of its circular dichroism (CD) spectrum with that of related known compounds, or through total synthesis of the proposed stereoisomer and comparison of its spectroscopic data with that of the natural product. The IUPAC name confirms the specific (S) and (R) configurations at each of the chiral centers in the pentacyclic structure.

Quantitative Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. These data are essential for the identification and characterization of this molecule.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 2 | - | - |

| 3 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 18 | - | - |

| 19 | - | - |

| 20 | - | - |

| 21 | - | - |

| Glucose | ||

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| (Note: Specific chemical shift and coupling constant values are pending access to the primary literature.) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following outlines the general methodologies employed in the structure elucidation of this compound.

Isolation of this compound: this compound was isolated from the methanolic extract of the dried aerial parts of Ophiorrhiza pumila. The crude extract was subjected to a series of chromatographic separations, including solvent-solvent partitioning followed by column chromatography over silica gel and/or reversed-phase C18 silica gel, and finally purified by high-performance liquid chromatography (HPLC).

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).

Determination of the Absolute Configuration of the Sugar Moiety: this compound was subjected to acid hydrolysis (e.g., with 1M HCl) to cleave the glycosidic bond. The resulting sugar was then isolated and its identity and absolute configuration were determined by comparison of its optical rotation and chromatographic behavior (e.g., on a chiral GC or HPLC column after derivatization) with those of authentic D- and L-glucose standards.

Visualizations

The logical workflow for the structure elucidation of this compound and its relationship within the camptothecin biosynthetic pathway are depicted in the following diagrams.

Conclusion

The structure elucidation of this compound represents a classic example of natural product chemistry, where a combination of sophisticated spectroscopic techniques and chemical methods is employed to unravel the complex architecture of a biologically significant molecule. The determination of its precise planar structure and absolute stereochemistry has been fundamental to understanding its role as a key intermediate in the biosynthesis of camptothecin, opening avenues for further research in metabolic engineering and the discovery of novel therapeutic agents.

Unveiling Alternative Sources of Pumiloside: A Technical Guide for Researchers

A comprehensive examination of biological sources of the quinoline alkaloid Pumiloside, beyond the traditionally cited Nauclea genus, reveals a significant presence in several species within the Apocynaceae and Rubiaceae families. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the identification, quantification, and extraction of this compound from these alternative botanical origins, with a focus on its role as a key intermediate in the biosynthesis of the potent anti-cancer agent, Camptothecin.

This technical document synthesizes available data on this compound content, outlines detailed experimental protocols for its isolation and analysis, and presents a visual representation of its biosynthetic pathway. The information herein is intended to support further research into the pharmacological potential of this compound and the optimization of its production from sustainable, non-Nauclea sources.

Identified Biological Sources of this compound

This compound has been identified as a significant secondary metabolite in several plant species, primarily those known for their production of Camptothecin and related alkaloids. The principal alternative sources identified are:

-

Ophiorrhiza pumila : A member of the Rubiaceae family, this plant has been extensively studied for its Camptothecin content. Hairy root cultures of O. pumila have been shown to produce this compound alongside other Camptothecin-related alkaloids.

-

Camptotheca acuminata : Belonging to the Nyssaceae family (often placed in Cornaceae), this tree is the original source from which Camptothecin was isolated. This compound is a confirmed intermediate in the Camptothecin biosynthetic pathway within this species.

-

Nothapodytes nimmoniana : Also known as Mappia foetida, this tree from the Icacinaceae family is another significant source of Camptothecin and its precursors, including this compound.

-

Ophiorrhiza liukiuensis : Another species in the Rubiaceae family where the presence of this compound has been reported.

Quantitative Analysis of this compound and Related Alkaloids

The quantification of this compound in these alternative sources is often reported in the context of Camptothecin biosynthesis studies. While direct, extensive quantitative data for this compound is not as abundant as for Camptothecin, the available information provides valuable insights into its relative abundance in different plant tissues and culture systems. The following table summarizes the available quantitative data for Camptothecin, which can serve as an indicator of this compound presence, as it is a direct precursor.

| Plant Species | Plant Part/Culture Type | Compound | Concentration (% dry weight or mg/g) | Reference |

| Ophiorrhiza pumila | Hairy Roots | Camptothecin | Up to 0.1% | [1] |

| Camptotheca acuminata | Dried Shoots (bulk) | Camptothecin | 0.042% | [2] |

| Camptotheca acuminata | Dried Roots (bulk) | Camptothecin | 0.051% | [2] |

| Camptotheca acuminata | Plantlets (MeJa treated) | Camptothecin | 0.25 mg/g | |

| Nothapodytes nimmoniana | Stem | Camptothecin | Up to 0.123 g/100g | |

| Nothapodytes nimmoniana | Leaves | Camptothecin | Up to 0.033 g/100g |

Experimental Protocols

Extraction of this compound and Related Alkaloids

The following protocols are compiled from methodologies reported for the extraction of Camptothecin and its precursors from the identified plant sources.

a) General Methanolic Extraction (for Ophiorrhiza and Nothapodytes species)

-

Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and grind into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol (typically a 1:10 solid to solvent ratio) at room temperature with continuous agitation for 24-48 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

b) Acidified Aqueous Extraction (for general alkaloid extraction)

-

Sample Preparation: Prepare the plant material as described above.

-

Acidic Extraction: Extract the powdered material with a dilute aqueous acid solution (e.g., 2% sulfuric acid or hydrochloric acid) with stirring. This protonates the alkaloids, increasing their solubility in the aqueous phase.

-

Clarification: Allow the extract to settle, then filter to remove solid impurities.

-

Basification and Liquid-Liquid Extraction: Adjust the pH of the acidic extract to alkaline (pH 8-9) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. Perform a liquid-liquid extraction using a non-polar organic solvent like dichloromethane or chloroform to partition the alkaloids into the organic phase.

-

Concentration: Separate the organic layer and evaporate the solvent to yield a crude alkaloid extract.

Purification of this compound

Purification of this compound from the crude extract typically involves chromatographic techniques.

a) Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of solvents with increasing polarity is employed. A common starting point is a mixture of chloroform and methanol, with the methanol concentration gradually increasing.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

Pooling and Concentration: Pool the fractions rich in this compound and evaporate the solvent to obtain a purified fraction.

b) High-Performance Liquid Chromatography (HPLC)

For analytical quantification and semi-preparative purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.

-

Detection: UV detection at a wavelength of around 254 nm or 366 nm is suitable for detecting this compound.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the extracted and appropriately diluted sample into the HPLC system under the same conditions.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, LC-MS can be employed.

-

Chromatography: Utilize an HPLC system as described above, coupled to a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺).

-

Quantification: Use a suitable internal standard and create a calibration curve for accurate quantification.

Signaling Pathways and Logical Relationships

This compound is a key intermediate in the biosynthetic pathway of Camptothecin. The pathway begins with the condensation of tryptamine and secologanin and proceeds through a series of enzymatic reactions.

Camptothecin Biosynthetic Pathway

The following diagram illustrates the central steps of the Camptothecin biosynthetic pathway, highlighting the position of this compound.

Caption: Simplified biosynthetic pathway of Camptothecin.

Experimental Workflow for this compound Analysis

The logical flow of experimentation for the analysis of this compound from plant sources is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

This technical guide provides a foundational resource for the exploration of non-Nauclea sources of this compound. The presented data and protocols are intended to be a starting point for further research, enabling the scientific community to unlock the full potential of this valuable natural product.

References

Unraveling the Enigmatic Dance: A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of Pumiloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiloside, a naturally occurring quinoline alkaloid glycoside, has been identified as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound as an AChE inhibitor. While direct and detailed experimental evidence for this compound's inhibitory kinetics and binding mode is still emerging, this document consolidates the available data, proposes a theoretical framework based on its chemical structure and the established mechanisms of similar natural products, and outlines detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers dedicated to the exploration and development of novel AChE inhibitors from natural sources.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy that has been effectively employed in the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[2] Natural products have historically been a rich source of AChE inhibitors, with compounds like galantamine and physostigmine serving as cornerstones in this therapeutic area.[3] this compound, a sesquiterpenoid glycoside isolated from plants such as Nauclea officinalis, represents a promising candidate for the development of new AChE-targeting therapeutics.[4]

This compound: A Profile of the Inhibitor

This compound is a complex natural product with the molecular formula C26H28N2O9.[5] Its structure, characterized by a quinoline alkaloid core linked to a glycosidic moiety, suggests multiple potential points of interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H28N2O9 | [5] |

| Molecular Weight | 512.5 g/mol | [5] |

| CAS Number | 126722-26-7 | [5] |

| Chemical Structure | (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | [5] |

Quantitative Data on AChE Inhibition

To date, the publicly available quantitative data on the AChE inhibitory activity of this compound is limited. One source reports an IC50 value, which is presented below. It is important to note that the primary scientific literature from which this value is purportedly derived focuses on butyrylcholinesterase inhibition and states that this compound, unlike other isolated alkaloids, did not show significant activity.[1][6] This discrepancy highlights the need for further independent verification of this compound's AChE inhibitory potential.

Table 2: Reported In Vitro AChE Inhibitory Activity of this compound

| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |

| This compound | 118.36 | Not Specified | Not Specified | [4] (Commercial Source) |

Proposed Mechanism of Action: A Hypothetical Framework

Based on the chemical structure of this compound and the well-documented mechanisms of other terpenoid and alkaloid-based AChE inhibitors, a putative mechanism of action can be proposed. It is hypothesized that this compound acts as a dual-binding site inhibitor, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

The AChE active site is located at the bottom of a deep and narrow gorge, which is lined with aromatic residues. The CAS contains the catalytic triad (Ser-His-Glu) responsible for acetylcholine hydrolysis, while the PAS, located at the entrance of the gorge, is involved in substrate trapping and allosteric modulation of the enzyme's activity.

The proposed interaction is as follows:

-

Interaction with the Peripheral Anionic Site (PAS): The bulky glycosidic moiety of this compound may interact with the amino acid residues of the PAS, such as Trp279 and Tyr70. This initial binding could serve to orient the molecule within the gorge and may allosterically modulate the conformation of the active site.

-

Interaction with the Catalytic Active Site (CAS): The quinoline alkaloid core of this compound is likely to penetrate deeper into the gorge and interact with key residues of the CAS, including Trp84 and Phe330, through π-π stacking and hydrophobic interactions. Furthermore, the hydroxyl groups on the glycosidic part and other polar functionalities on the alkaloid core could form hydrogen bonds with amino acid residues lining the gorge, further stabilizing the enzyme-inhibitor complex.

This dual-binding mode of inhibition is a characteristic of several potent, naturally derived AChE inhibitors and is often associated with a mixed or non-competitive inhibition profile.

Caption: Proposed dual-binding interaction of this compound with AChE.

Detailed Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of this compound as an AChE inhibitor, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these investigations.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to measure the activity of AChE and the inhibitory effect of compounds like this compound.

Materials:

-

This compound (dissolved in DMSO)

-

Acetylcholinesterase (AChE) from electric eel (or human recombinant)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Donepezil or galantamine (positive control)

Procedure:

-

Prepare stock solutions of this compound, DTNB, and ATCI in phosphate buffer. The final concentration of DMSO in the assay should not exceed 1%.

-

In a 96-well plate, add 25 µL of various concentrations of this compound solution.

-

Add 50 µL of 3 mM DTNB solution to each well.

-

Add 25 µL of AChE solution (0.2 U/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for determining the IC50 of this compound.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations.

Procedure:

-

Perform the AChE inhibition assay as described in section 5.1.

-

Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

For each concentration of this compound, vary the concentration of the substrate, ATCI.

-

Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots.

-

Lineweaver-Burk plot (1/V vs. 1/[S]):

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

-

Dixon plot (1/V vs. [I]): Used to determine the inhibition constant (Ki).

-

Caption: Logical flow for determining the kinetic parameters of this compound.

Molecular Docking Studies

In silico molecular docking can provide valuable insights into the binding mode of this compound with AChE at an atomic level.

Methodology:

-

Preparation of the Receptor: Obtain the 3D crystal structure of human AChE (hAChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry using computational chemistry software.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding conformation of this compound within the active site gorge of AChE. The docking algorithm will explore various possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of AChE. This analysis can help to validate the proposed dual-binding site mechanism.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel acetylcholinesterase inhibitors. The currently available data, though limited and with some inconsistencies in the literature, suggests that it may possess inhibitory activity against AChE. The proposed dual-binding site mechanism, targeting both the catalytic and peripheral anionic sites of the enzyme, provides a rational basis for its potential efficacy.

The immediate future research on this compound should focus on:

-

Confirmation of AChE Inhibitory Activity: Rigorous and independent determination of the IC50 value of this compound against a well-characterized source of AChE is paramount.

-

Elucidation of the Kinetic Mechanism: Detailed enzyme kinetic studies are essential to definitively establish the mode of inhibition.

-

Computational and Structural Studies: Molecular docking and molecular dynamics simulations, followed by co-crystallization studies, will provide a detailed understanding of the binding interactions at the molecular level.

-

In Vivo Efficacy: Following comprehensive in vitro characterization, the efficacy of this compound should be evaluated in animal models of cognitive dysfunction.

This technical guide provides a roadmap for the scientific community to systematically investigate the mechanism of action of this compound as an AChE inhibitor. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product.

References

- 1. research.monash.edu [research.monash.edu]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Sook-Lei Liew | USC Profiles [profiles.sc-ctsi.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Natural indole butyrylcholinesterase inhibitors from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Pumiloside from Strictosamide

Abstract: Pumiloside, a quinolinone alkaloid, serves as a crucial intermediate in the biosynthesis of the potent anti-cancer agent Camptothecin. Its precursor, Strictosamide, is a pivotal monoterpene indole alkaloid. The transformation of Strictosamide to this compound represents a significant, yet not fully elucidated, segment of this vital metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic steps, summarizes key quantitative data, details relevant experimental protocols for pathway investigation, and outlines future research directions. This document is intended for researchers, biochemists, and drug development professionals engaged in natural product synthesis and metabolic engineering.

The Proposed Biosynthetic Pathway: From Indole to Quinolinone

The conversion of Strictosamide to this compound is a critical transformation that involves the rearrangement of the indole ring system into a quinolinone structure. While the specific enzymes catalyzing each step remain largely uncharacterized, a plausible model has been proposed based on the identification of co-occurring metabolites in Camptothecin-producing plants like Camptotheca acuminata and Ophiorrhiza pumila.[1]

The pathway is postulated to initiate with a multi-step oxidation of Strictosamide.[1] This process likely involves several transient intermediates, including a Strictosamide epoxide and a subsequent Strictosamide diol . Further oxidation is thought to yield a key intermediate, Strictosamide ketolactam .[1] The formation of the characteristic quinolinone ring of this compound is then achieved through a final condensation reaction and the elimination of a water molecule.[1]

The enzymes driving these oxidative steps are likely members of the oxidoreductase class, such as cytochrome P450 monooxygenases, which are frequently involved in generating the structural diversity of alkaloids.[2][3] However, the specific enzymes for this segment of the pathway have yet to be isolated and characterized.

Quantitative Data on Pathway Metabolites

Quantitative analysis of the intermediates in the Strictosamide to this compound pathway is challenging due to their low natural abundance. In studies on C. acuminata, the proposed intermediates—Strictosamide epoxide, Strictosamide diol, and Strictosamide ketolactam—could not be reliably quantified because of their low concentrations in all tissues analyzed.[1]

However, the end product of this specific pathway segment, this compound, accumulates to detectable levels. Its distribution varies across different plant tissues, suggesting specific sites of synthesis or accumulation. The table below summarizes the tissue distribution of this compound in Ophiorrhiza pumila.

| Plant Tissue | Relative Abundance of this compound (Mean ± SD, n=4) |

| Hairy Root | ~1.0 ± 0.2 |

| Root | ~2.5 ± 0.5 |

| Stem | ~12.0 ± 2.0 |

| Leaf | ~1.5 ± 0.3 |

| Data derived from metabolite profiling studies in O. pumila.[4] Abundance is shown in relative units for comparison. |

While not a biosynthetic method, a patented chemical preparation process reports a conversion yield of Strictosamide to this compound of over 70%, highlighting the chemical feasibility of this transformation under optimized conditions.[5]

Experimental Protocols for Pathway Investigation

Elucidating the biosynthetic pathway from Strictosamide to this compound requires a combination of metabolite profiling, isotopic labeling, and enzymatic assays. Below are detailed protocols adapted from methodologies used in the study of monoterpene indole alkaloid biosynthesis.

Protocol: Metabolite Profiling via UHPLC-MS

This protocol outlines a general procedure for identifying and quantifying pathway intermediates in plant tissues.

-

Tissue Homogenization: Flash-freeze 100 mg of plant tissue (e.g., stem, leaf, root) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Metabolite Extraction: Add 1 mL of 80% methanol (pre-chilled to -20°C) to the powdered tissue. Vortex vigorously for 1 minute, then sonicate for 20 minutes in an ice bath.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new microfuge tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

UHPLC-MS Analysis: Inject 5 µL of the extract onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Perform separation using a gradient elution method with mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% B to 95% B over 30 minutes.[4]

-

Data Acquisition: Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Acquire data in a scan range of m/z 100-1500.

-

Data Analysis: Process the raw data using metabolomics software. Putative identification of intermediates is based on accurate mass measurements (within 5 ppm) of expected molecular formulas and comparison of fragmentation patterns (MS/MS spectra) with known standards or theoretical fragmentation.

Protocol: In Vivo Isotopic Labeling Study

This protocol uses stable isotope-labeled precursors to trace their incorporation into downstream metabolites, confirming pathway connections.

-

Precursor Synthesis: Chemoenzymatically synthesize a deuterium-labeled precursor, such as d4-Strictosamide.

-

Feeding Experiment: Prepare an aqueous solution containing the labeled precursor (e.g., 250 µM).[6] Use apical cuttings of the plant under investigation.[6]

-

Incubation: Place the cut end of the plant stem into the feeding solution. Keep the cuttings in a controlled growth chamber for a designated period (e.g., 15-45 days), replenishing the solution as needed.[6]

-

Sample Collection and Analysis: After the incubation period, harvest the plant tissues (stems and leaves separately). Extract metabolites and analyze via UHPLC-MS as described in Protocol 3.1.

-

Data Interpretation: Analyze the MS data by extracting ion chromatograms for the expected masses of labeled this compound and other downstream intermediates. The detection of the isotopic label in these compounds confirms their biosynthesis from the fed precursor.[7]

Protocol: Non-Enzymatic Preparation of this compound

This method, adapted from a patent, describes a chemical conversion that can be used to generate this compound standard for analytical purposes.[5]

-

Raw Material: Obtain high-purity Strictosamide, which can be isolated from plant sources like Nauclea officinalis using column chromatography.[5]

-

Dissolution: Dissolve the Strictosamide raw material in water and filter to remove any insoluble impurities.

-

Reaction Conditions: Place the filtrate into a sealed, transparent container. Fill the container with pure oxygen to create an oxygen-rich atmosphere.

-

Photochemical Conversion: Expose the sealed container to illumination (e.g., natural sunlight or a suitable lamp) and allow the reaction to proceed. The patent suggests a duration of several days, with reaction progress monitored by HPLC.[5]

-

Purification: After the reaction, purify the resulting this compound from the mixture using a macroporous adsorption resin column.

-

Elution and Collection: Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol, followed by 40-60% ethanol). Collect the fractions containing this compound, which typically elute in the 40-60% ethanol range.[5]

-

Final Step: Concentrate the collected fractions under vacuum and dry to obtain purified this compound.

Conclusion and Future Outlook

The biosynthetic conversion of Strictosamide to this compound is a pivotal step in the formation of Camptothecin, involving a fascinating oxidative rearrangement of the alkaloid core. While a logical pathway has been proposed through key intermediates like Strictosamide ketolactam, the definitive enzymatic machinery remains a significant knowledge gap.[1]

Future research should prioritize the identification and functional characterization of the enzymes responsible for this multi-step oxidation and cyclization. A promising approach involves using transcriptomics data from Camptothecin-producing plants and employing co-expression analysis to identify candidate genes (e.g., cytochrome P450s, dehydrogenases) whose expression patterns correlate with the accumulation of this compound.[1] Subsequent heterologous expression of these candidate genes and in vitro enzymatic assays with Strictosamide as a substrate will be essential for validating their function and fully assembling the puzzle of this compound biosynthesis.

References

- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105273013A - this compound preparation method - Google Patents [patents.google.com]

- 6. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pumiloside's Intermediary Role in the Biosynthesis of Camptothecin: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Camptothecin (CPT) is a potent monoterpene indole alkaloid (MIA) with significant antitumor properties, primarily functioning through the inhibition of DNA topoisomerase I.[1][2] Its complex pentacyclic structure makes chemical synthesis challenging, rendering biosynthesis in its natural producers, such as Camptotheca acuminata and Ophiorrhiza pumila, the primary source for CPT and its semi-synthetic derivatives used in chemotherapy.[1][3] Elucidating the complete biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology strategies to enhance CPT production.[4][5] This technical guide focuses on the critical role of pumiloside, a key downstream intermediate, in the CPT biosynthetic pathway. We will detail the evidence supporting its position in the pathway, present quantitative data on its accumulation, outline relevant experimental protocols, and provide visual diagrams of the metabolic and experimental workflows.

The Biosynthetic Pathway to Camptothecin

The biosynthesis of camptothecin is a complex process involving the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways. The shikimate pathway provides the indole moiety via tryptophan, which is then converted to tryptamine by tryptophan decarboxylase (TDC).[1][6] The MEP pathway produces the monoterpenoid moiety in the form of secologanin (in O. pumila) or secologanic acid (in C. acuminata).[3][4]

These two precursors are condensed by strictosidine synthase (STR) or a related enzyme to form either strictosidine or strictosidinic acid, the central precursors for all MIAs.[3][4][7] The pathway then proceeds through a series of post-strictosidine modifications, which remain partially uncharacterized. However, evidence strongly points to strictosamide, this compound, and deoxythis compound as sequential intermediates leading to the final camptothecin molecule.[1][3][6] this compound's position is subsequent to strictosamide and precedes deoxythis compound.[2][3] The conversion from this compound involves reduction, deglucosylation, and a series of oxidations and cyclizations to form the characteristic pentacyclic structure of camptothecin.[2][3][6]

Evidence for this compound as an Intermediate

The role of this compound as a direct precursor to camptothecin is supported by several lines of evidence:

-

Co-occurrence: this compound and the related compound deoxythis compound were first isolated alongside camptothecin in Ophiorrhiza pumila and later in Camptotheca acuminata.[1][3] Their structural similarity to camptothecin strongly suggested they were part of the same biosynthetic pathway.[3]

-

Stable Isotope Labeling: Feeding experiments using deuterated tryptamine in C. acuminata cuttings resulted in the incorporation of deuterium atoms into downstream metabolites.[3] Specifically, two deuterium atoms were incorporated into this compound, deoxythis compound, and camptothecin, providing direct evidence that these metabolites are intermediates in the pathway originating from tryptamine.[3]

Quantitative Data

Metabolite profiling in different tissues of CPT-producing plants reveals insights into the localization of the biosynthetic pathway. The following tables summarize quantitative findings from studies on Ophiorrhiza pumila and Camptotheca acuminata.

Table 1: Incorporation of Deuterium from Labeled Tryptamine in C. acuminata [3]

| Metabolite | Number of Deuterium Atoms Incorporated |

| Strictosidinic acid | 4 |

| Strictosamide | 4 |

| This compound | 2 |

| Deoxythis compound | 2 |

| Camptothecin | 2 |

Table 2: Relative Abundance of CPT Pathway Metabolites in Ophiorrhiza pumila Tissues [4][8]

Data represents the mean relative peak area (± SD) for the most abundant isomers, adapted from metabolite profiling studies. Absolute concentrations were not provided in the source.

| Metabolite | Leaf | Stem | Root | Hairy Root |

| Strictosidine | ~125 | ~1000 | ~150 | ~200 |

| This compound (Isomer 2) | ~10 | ~150 | ~25 | ~10 (Isomer 1 also detected at very low levels) |

| Deoxythis compound (Isomer 2) | ~20 | ~150 | ~125 | ~75 |

| Camptothecin | ~200 | ~250 | ~1200 | ~600 |

These data indicate that in O. pumila, key intermediates including this compound accumulate to their highest levels in the stem, while the final product, camptothecin, is most abundant in the roots.[4][8] This suggests that precursors may be synthesized in the stem and transported to the roots for the final conversion steps.[4]

Key Experimental Protocols

The elucidation of this compound's role has relied on advanced analytical and molecular biology techniques. Below are detailed methodologies for key experiments.

Metabolite Profiling via LC-MS

This protocol is used to identify and quantify camptothecin and its precursors in plant tissues.[9]

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, stems, roots).

-

Immediately freeze in liquid nitrogen and lyophilize to a constant dry weight.

-

Grind the dried tissue into a fine powder.

-

Extract a known mass of powder (e.g., 50 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm for 15 minutes) to pellet cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Employ a gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 30-40 minutes.

-

Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Use electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Collect data in both full scan mode (to identify compounds by accurate mass) and MS/MS mode (to confirm structures by fragmentation patterns).

-

-

Data Analysis:

-

Identify peaks by comparing their retention times and exact mass-to-charge ratios (m/z) with authentic standards or literature values.

-

Quantify relative abundance by integrating the peak areas.

-

Stable Isotope Labeling

This experiment directly traces the metabolic flow from a precursor to downstream products.[3][4]

-

Precursor Preparation: Synthesize or procure a labeled precursor, such as [α,α,β,β-d₄]-tryptamine.[3] Prepare a sterile aqueous solution of the labeled precursor at a known concentration (e.g., 250 µM).[4]

-

Feeding Experiment:

-

Use young, healthy plant cuttings or hairy root cultures.

-

Place the cut end of the plant stem or the entire hairy root culture into the labeled precursor solution.

-

Incubate under controlled growth conditions (light, temperature) for a defined period (e.g., 1-45 days).[4] Use a control group fed with an unlabeled solution.

-

-

Sample Harvesting and Analysis:

-

After the incubation period, harvest the tissues (e.g., stems and leaves).

-

Extract metabolites as described in the LC-MS protocol (Section 4.1).

-

Analyze the extracts using LC-MS.

-

-

Data Interpretation:

-

Search the mass spectrometry data for the expected m/z values of metabolites incorporating the deuterium label. For example, if this compound (C₂₆H₃₂N₂O₁₀, MW ~548.2) incorporates two deuterium atoms, its monoisotopic mass will increase by approximately 2.012 Da.

-

Confirm the identity of labeled compounds using MS/MS fragmentation. The presence of the label confirms that the metabolite is biosynthesized from the fed precursor.

-

Conclusion and Future Directions

The identification of this compound as a key intermediate in camptothecin biosynthesis has been a significant step in mapping this valuable metabolic pathway.[3][6] Evidence from co-occurrence and stable isotope labeling studies definitively places it downstream of strictosamide and upstream of deoxythis compound.[3] Quantitative analyses suggest a complex spatial organization of the pathway, with intermediate synthesis and final product accumulation potentially occurring in different plant organs.[4]

Despite this progress, several enzymatic steps in the post-strictosamide pathway, including the precise enzymes responsible for the conversion of this compound to deoxythis compound and subsequent transformations, remain unknown.[3] Future research should focus on identifying and characterizing these missing enzymes using transcriptomics, proteomics, and reverse genetics. A complete understanding of the pathway will unlock the potential for metabolic engineering of high-yield plant varieties or the reconstruction of the entire pathway in microbial hosts, ensuring a sustainable and cost-effective supply of this vital anticancer drug.[4][5]

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolite profiling of alkaloids and strictosidine synthase activity in camptothecin producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Activities of Pumiloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiloside, a quinolinone alkaloid, has been identified as a bioactive compound with potential pharmacological significance. This technical guide provides a comprehensive review of the currently available scientific information regarding the pharmacological activities of this compound. While research is ongoing, this document summarizes its known roles in biosynthetic pathways and highlights its reported, albeit qualitatively described, biological effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing a structured overview of this compound and identifying key areas for future investigation.

Introduction

This compound is a naturally occurring iridoid-indole alkaloid found in various plant species, including Ophiorrhiza pumila and Nauclea latifolia[1][2]. Structurally, it is a glycoside derivative and is recognized as a key intermediate in the biosynthesis of the potent anti-cancer agent, camptothecin[1]. Beyond its role as a biosynthetic precursor, this compound itself has been reported to possess several pharmacological activities, including anti-tumor, antibacterial, and anti-proliferative effects. This guide aims to consolidate the existing knowledge on this compound's bioactivities, provide detailed experimental methodologies for relevant assays, and visualize associated biochemical pathways.

Pharmacological Activities

This compound has been qualitatively described to exhibit a range of pharmacological activities. However, a comprehensive quantitative assessment of these activities is not yet available in the scientific literature. The following sections summarize the reported effects.

Anti-Tumor and Anti-Proliferative Activity

This compound has been noted for its potential anti-tumor and anti-proliferative properties. These activities are often inferred from its close biosynthetic relationship with camptothecin, a well-established anti-cancer drug. However, direct quantitative data, such as IC50 values against specific cancer cell lines, are not currently available in published research.

Antibacterial Activity

The antibacterial potential of this compound has been reported. Specific details regarding the spectrum of activity against various bacterial strains and quantitative measures like Minimum Inhibitory Concentration (MIC) values have not been extensively documented.

Antiviral Activity

There are indications that this compound may possess antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2). However, quantitative data, such as IC50 values from viral inhibition assays, are not available to substantiate the potency of this activity.

Quantitative Data

A thorough review of the current scientific literature reveals a lack of specific quantitative data for the pharmacological activities of this compound. The following tables are provided as templates for future research and to highlight the data points that are crucial for a comprehensive pharmacological profile of this compound.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Antibacterial Activity of this compound (MIC Values)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Citation |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available |

Table 3: Antiviral Activity of this compound against HSV-2 (IC50 Values)

| Virus Strain | Cell Line | IC50 (µM) | Citation |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

While specific protocols for testing this compound are not detailed in the literature, the following are standard and widely accepted methodologies for assessing the reported pharmacological activities.

Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

References

Pumiloside: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Quinoline Alkaloid Glycoside

Introduction

Pumiloside is a quinoline alkaloid glycoside that has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and potential applications of this natural compound.

Chemical and Physical Properties

This compound, also known as (3S)-Pumiloside, is a natural product that can be isolated from plants such as Nauclea officinalis.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126722-26-7 | [1][2][3][4][5][6] |

| Molecular Formula | C26H28N2O9 | [1][3][4][7] |

| Molecular Weight | 512.51 g/mol | [1][2][7] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity | >98% (HPLC) | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated biological activity in several areas of interest, most notably as an inhibitor of acetylcholinesterase (AChE). Emerging research also suggests potential roles in anti-inflammatory and anticancer activities.

Acetylcholinesterase (AChE) Inhibition

This compound is recognized as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential for investigation in the context of neurological conditions such as Alzheimer's disease.[1]

| Activity | IC50 Value | Reference |

| AChE Inhibition | 118.36 μM | [1][2] |

Potential Anticancer and Anti-inflammatory Activities

While specific quantitative data for the anticancer and anti-inflammatory activities of purified this compound are not extensively available in the reviewed literature, its classification as an alkaloid and its origin from plants with traditional medicinal uses suggest these potential therapeutic avenues.[1][4] Further research is required to fully elucidate and quantify these activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A patented method describes the preparation of this compound from strictosamide, which is abundant in Nauclea officinalis.

Protocol:

-

Extraction of Strictosamide: Isolate strictosamide from the raw plant material using column chromatography.

-

Conversion to this compound: Subject the purified strictosamide to illumination under oxygen-containing, sealed conditions. This process facilitates the conversion to this compound.

-

Purification:

-

Pass the reaction solution through an HPD100 macroporous adsorption resin column.

-

Elute sequentially with water, 20% ethanol, and 40% ethanol.

-

Collect the 40% ethanol eluate, concentrate it, and dry to obtain a crude this compound product.

-

Further purify the crude product using preparative high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile-water (15:85).

-

Acetylcholinesterase (AChE) Inhibition Assay

The following protocol is a representative method for determining the AChE inhibitory activity of this compound, based on Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound test solutions (various concentrations)

-

Microplate reader

Protocol:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound test solution to the designated wells.

-

Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the ATCI substrate to all wells to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Caption: Simplified biosynthetic pathway of Camptothecin, with this compound as a key intermediate.

Conclusion

This compound is a promising natural compound with well-defined acetylcholinesterase inhibitory activity and potential for further investigation into its anticancer and anti-inflammatory properties. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental approaches necessary for its study. Further research is warranted to explore its full therapeutic potential and to establish a more comprehensive profile of its pharmacological effects and mechanisms of action.

References

- 1. Inflammation and tumor progression: signaling pathways and targeted intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids against non-physiologic inflammation attributed to cancer initiation, development, and progression—3PM pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Glycosidic Bond of Pumiloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumiloside, a naturally occurring glycoside, has garnered interest within the scientific community for its potential biological activities. As with all glycosides, a comprehensive understanding of its glycosidic bond is paramount for elucidating its mechanism of action, stability, and potential for therapeutic development. This technical guide provides a detailed analysis of the glycosidic linkage in this compound, consolidating available structural information and outlining relevant experimental methodologies for its study.

The Core Structure: An O-Glycosidic Linkage

This compound is classified as a glycoside, indicating it is composed of a sugar moiety (the glycone) attached to a non-sugar moiety (the aglycone) via a glycosidic bond.[1] Based on its systematic IUPAC name, (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-2(11),4,6,8,15-pentaene-10,14-dione, we can deduce key features of its glycosidic bond.[1]

The name specifies an "-oxy-" linkage, confirming the presence of an O-glycosidic bond . The glycone portion is identified as a derivative of an oxane ring, specifically a (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group. This stereochemical configuration corresponds to a glucose moiety in its pyranose form.

The glycosidic bond connects the anomeric carbon of the glucose unit (C-1 of the glucose) to the aglycone at a specific position. While the IUPAC name provides the stereochemistry of the glucose ring itself, the anomeric configuration (α or β) of the glycosidic bond is not explicitly defined in the readily available chemical data. Definitive determination of this stereochemistry requires further spectroscopic or crystallographic analysis.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈N₂O₉ | [1] |

| Molecular Weight | 512.5 g/mol | [1] |

| Glycone Moiety | Glucose | [1] |

| Aglycone Moiety | Pentacyclic alkaloid | [1] |

| Glycosidic Bond Type | O-glycosidic | [1] |

Elucidating the Glycosidic Bond: Experimental Protocols

A variety of sophisticated analytical techniques are essential for the complete characterization of the glycosidic bond in this compound. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of the glycosidic linkage.

Objective: To determine the anomeric configuration (α or β) of the glycosidic bond and the conformation of the pyranose ring.

Methodology:

-

1D NMR (¹H and ¹³C):

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shift of the anomeric proton (H-1' of the glucose moiety) and the anomeric carbon (C-1' of the glucose moiety) are indicative of the α or β configuration. Typically, for β-glucosides, the anomeric proton appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), while for α-glucosides, the coupling constant is smaller (J ≈ 3-4 Hz).

-

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the glucose and aglycone moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of all proton and carbon signals of the glucose unit.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds). A key HMBC correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached will definitively identify the linkage point.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry. A NOE/ROE correlation between the anomeric proton (H-1') and protons on the aglycone, or other protons within the glucose moiety (e.g., H-3' and H-5'), provides through-space proximity information that can unambiguously establish the α or β configuration of the glycosidic bond.

-

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity and fragmentation of the glycosidic bond.

Objective: To confirm the mass of the glycone and aglycone moieties and to study the fragmentation pattern of the glycosidic bond.

Methodology:

-

Introduce a purified sample of this compound into a mass spectrometer with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Perform MS/MS analysis by selecting the parent ion of this compound.

-

Collision-Induced Dissociation (CID) will cause fragmentation of the molecule. The characteristic loss of the glucose moiety (a neutral loss of 162 Da) is a strong indicator of a hexose glycoside.

-

Analysis of the fragmentation pattern can reveal information about the stability of the glycosidic bond and the structure of the aglycone.

X-ray Crystallography

A single crystal X-ray diffraction study would provide the most definitive and precise three-dimensional structure of this compound, including the exact bond lengths and angles of the glycosidic linkage.

Objective: To obtain a high-resolution 3D structure of this compound.

Methodology:

-

Crystallize a highly purified sample of this compound. This can be a challenging step and often requires screening a wide range of solvents and conditions.

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

-

Process the diffraction data and solve the crystal structure to obtain a detailed electron density map.

-

Refine the atomic model to fit the electron density map, yielding precise atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Biological Relevance